molecular formula C8H10ClF3O B13828264 3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride CAS No. 477905-45-6

3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride

Cat. No.: B13828264
CAS No.: 477905-45-6
M. Wt: 214.61 g/mol
InChI Key: VRCRSNNCFFMCCH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride typically involves the introduction of the trifluoromethyl group into the cyclohexane ring. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with cyclohexane derivatives to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylic acids .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride involves its ability to participate in various chemical reactions due to the presence of the reactive carbonyl chloride group and the electron-withdrawing trifluoromethyl group. These functional groups influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups, which confer distinct reactivity and stability.

Properties

IUPAC Name

3-(trifluoromethyl)cyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCRSNNCFFMCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621286
Record name 3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477905-45-6
Record name 3-(Trifluoromethyl)cyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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